molecular formula C55H94O17 B1260024 Oasomycin A

Oasomycin A

Cat. No. B1260024
M. Wt: 1027.3 g/mol
InChI Key: XPHCLQKEPBACSY-VAJUTTIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oasomycin A is a natural product found in Streptomyces hiroshimensis with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Oasomycin A : Oasomycin A, a member of the desertomycin family of macrolides, was synthesized to confirm its stereochemical structure as proposed by Kishi and coworkers. This involved the synthesis of subunits C1-C12 and C13-C28, followed by their union using the Julia coupling reaction (Evans et al., 2007).

  • NMR Databases for Stereochemistry Assignment : Oasomycin A's stereochemistry was studied using NMR databases in chiral solvents. This approach demonstrated the scope and limitations of using NMR databases for assigning relative and absolute stereochemistry without the need for degradation or derivatization (Hayashi, Kobayashi, & Kishi, 2001).

  • Fragment Assembly and Structural Confirmation : The total synthesis of oasomycin A was achieved by assembling C1–C12, C13–C28, and C29–C46 subunits. This process included a speculative late-stage macrolactonization to form a 42-membered lactone, ultimately confirming the natural product's structure (Evans et al., 2007).

Comparative and Predictive Studies

  • Stereochemical Prediction in Desertomycin/Oasomycin Class : A comparative study of NMR chemical shifts was conducted to predict the stereochemistry of the C21-C38 portion of oasomycins A and B. This approach confirmed the stereochemistry of these natural products (Kobayashi, Tan, & Kishi, 2000).

Applications in Synthesis and Modification of Other Compounds

  • Synthesis of C29-C46 Subunit : Detailed synthesis of the C29-C46 portion of oasomycin A was conducted, focusing on the complex assembly of this polyketide natural product. This included the preparation of various subunits and their subsequent integration (Evans, Nagorny, Reynolds, & Mcrae, 2007).

properties

Product Name

Oasomycin A

Molecular Formula

C55H94O17

Molecular Weight

1027.3 g/mol

IUPAC Name

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,23,24,26,28,30,32,34,36,38-tridecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

InChI

InChI=1S/C55H94O17/c1-30-14-10-11-18-44(61)35(6)53(68)31(2)15-12-16-33(4)55(70)72-49(38(9)50-22-23-51(66)71-50)19-13-17-39(56)25-40(57)27-45(62)36(7)54(69)37(8)46(63)28-41(58)26-42(59)29-48(65)47(64)24-34(5)52(67)32(3)20-21-43(30)60/h10,13-14,16-17,20-21,24,30-32,35-50,52-54,56-65,67-69H,11-12,15,18-19,22-23,25-29H2,1-9H3/t30-,31-,32-,35-,36-,37-,38-,39+,40-,41-,42-,43-,44-,45+,46-,47-,48+,49-,50+,52+,53+,54-/m0/s1

InChI Key

XPHCLQKEPBACSY-VAJUTTIXSA-N

Isomeric SMILES

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@H]2CCC(=O)O2)C

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O)O)O)O)O)C)O)C)O)O)O)C(C)C2CCC(=O)O2)C

synonyms

oasomycin
oasomycin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.